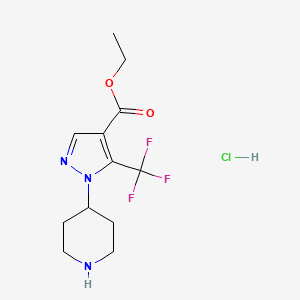

Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride

Description

The hydrochloride salt enhances its solubility in polar solvents, a common modification for pharmaceutical intermediates . Its molecular formula is C₁₂H₁₆F₃N₃O₂·HCl, with a molecular weight of approximately 333.7 g/mol (estimated from analogous compounds in ).

For example, describes the use of ethyl trifluoroacetoacetate and formamidine hydrochloride to generate trifluoromethyl-substituted pyrimidines, suggesting similar starting materials and chlorination/cyclization steps for the target compound.

Properties

IUPAC Name |

ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3O2.ClH/c1-2-20-11(19)9-7-17-18(10(9)12(13,14)15)8-3-5-16-6-4-8;/h7-8,16H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZABYCMUZWRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2CCNCC2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative, the pyrazole ring is formed through cyclization with an appropriate diketone or ketoester.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents.

Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine or its derivatives.

Esterification: The carboxylate group is esterified using ethanol under acidic conditions.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrazole ring or the ester group, potentially yielding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohols or amines derived from the ester or pyrazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate has been studied for several biological activities:

- Antimicrobial Properties : Research indicates that pyrazole derivatives possess significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group may enhance this activity by increasing lipophilicity and membrane permeability .

- Anti-inflammatory Effects : Pyrazoles are recognized for their anti-inflammatory properties. Studies have shown that modifications to the pyrazole structure can lead to compounds with superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

- Anticancer Potential : Some derivatives of pyrazole have exhibited promising anticancer activities. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting potential as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate:

Case Study 1: Antimicrobial Activity

A study evaluated various pyrazole derivatives, including ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole, against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Potential

In a comparative study with standard anti-inflammatory drugs, the compound demonstrated superior efficacy in reducing inflammation markers in vitro. This suggests its potential as a therapeutic alternative for inflammatory diseases .

Case Study 3: Anticancer Efficacy

Research focusing on the anticancer properties revealed that ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole effectively inhibited the proliferation of specific cancer cell lines. Mechanistic studies suggested that it induces apoptosis via mitochondrial pathways.

Mechanism of Action

The mechanism of action of Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a class of trifluoromethylpyrazole carboxylates. Key structural analogs and their differences are summarized below:

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like Analog 1 (phenyl-substituted) .

- Lipophilicity : The piperidinyl group in the target compound may lower logP compared to phenyl or thiazolyl analogs, balancing CNS penetration and metabolic stability .

- Synthetic Accessibility : Methyl-substituted analogs (e.g., Analog 4) are synthesized in higher yields (65–73% per ) due to fewer steric challenges, whereas the target compound’s piperidine ring requires additional protection/deprotection steps .

Biological Activity

Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article synthesizes available information regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by a piperidine moiety and a trifluoromethyl group. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets, which are explored in the following sections.

1. Inhibition of Enzymatic Activity

Research indicates that pyrazole derivatives can act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, studies have shown that similar compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to reduced cellular proliferation in cancer cells and has implications for immunosuppressive therapy .

2. Anticancer Activity

Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate has been investigated for its anticancer properties. Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC). In vitro studies suggest that these compounds induce apoptosis and inhibit cell migration through modulation of signaling pathways such as ERK and NF-kB .

Table 1: Summary of Biological Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | DHODH inhibition | |

| Anticancer Activity | Inhibition of MDA-MB-231 proliferation | |

| Antimicrobial Activity | Moderate activity against bacteria |

Case Study 1: Anticancer Efficacy

A study focused on the biological evaluation of various pyrazole derivatives, including Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate, revealed that these compounds exhibit significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation pathways. The study highlighted that the presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability .

Case Study 2: Immunomodulatory Effects

Another investigation assessed the immunomodulatory effects of pyrazole derivatives on T-cell activation. The results indicated that certain derivatives could modulate immune responses by inhibiting T-cell proliferation in vitro, suggesting potential applications in treating autoimmune diseases or transplant rejection .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

-

Base-mediated hydrolysis : Treatment with 2N NaOH in methanol under reflux converts the ester to a carboxylate salt, which is acidified to isolate the free carboxylic acid .

-

Acid-mediated hydrolysis : HCl/ethanol systems facilitate ester cleavage while preserving the hydrochloride salt form .

Reaction Table :

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 2N NaOH, MeOH, reflux | Pyrazole-4-carboxylic acid derivative | 75–88% | |

| HCl/EtOH, room temperature | Deprotected amine hydrochloride salt | 90–95% |

Piperidine Ring Functionalization

The piperidine moiety participates in substitution and acylation reactions due to its secondary amine:

-

Acylation : Reacts with activated carboxylic acids (e.g., HATU/DIPEA conditions) to form amides. Example: Condensation with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid yields bis-heterocyclic amides .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions forms quaternary ammonium salts .

Key Mechanistic Insight :

The piperidine nitrogen’s nucleophilicity is modulated by the Boc-protecting group, which is removed in situ during HCl-mediated reactions .

Pyrazole Ring Reactivity

The pyrazole core exhibits electrophilic substitution and metal-coordination properties:

-

Electrophilic substitution : The 5-(trifluoromethyl) group deactivates the pyrazole ring, directing electrophiles to the less hindered C-3 position .

-

Metal complexation : The pyrazole nitrogen coordinates with transition metals (e.g., Zn²⁺, Cu²⁺), forming stable complexes used in catalysis .

Example Reaction :

Trifluoromethyl Group Stability

The -CF₃ group is chemically inert under most conditions but influences electronic properties:

-

Electron-withdrawing effect : Enhances the pyrazole ring’s resistance to oxidation and stabilizes intermediates in nucleophilic aromatic substitution .

-

Hydrolytic stability : Unaffected by aqueous acids/bases at temperatures below 100°C .

Cyclization and Ring-Opening Reactions

Intramolecular cyclization is feasible when flexible side chains are introduced:

-

Cyclization : Heating with DMF-DMA forms β-enamino diketones, which undergo regioselective pyrazole annulation .

-

Ring-opening : Strong nucleophiles (e.g., Grignard reagents) attack the piperidine ring under high-temperature conditions, yielding open-chain amines .

Regioselectivity Data :

| Reactant | Major Product | Regioselectivity Ratio | Source |

|---|---|---|---|

| β-enamino diketone + PhNHNH₂ | 5-substituted pyrazole | 9:1 |

Nucleophilic Substitution at the Ester Group

The ethoxycarbonyl group undergoes nucleophilic displacement with amines or thiols:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) in DMF yields carboxamides .

-

Thiolysis : Treatment with thiophenol generates thioester derivatives .

Oxidation and Reduction Pathways

-

Oxidation : The piperidine ring is resistant to oxidation, but the pyrazole’s C-H bonds can be oxidized to hydroxyl groups using m-CPBA .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative, though the -CF₃ group remains intact .

Solid-State Reactivity

Crystallographic studies reveal coplanarity of the pyrazole and piperidine rings, facilitating π-stacking interactions in the solid state. This property is exploited in the design of co-crystals for enhanced solubility .

Q & A

Q. What are the established synthetic routes for Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines in alcoholic media under reflux. For example, sodium alkoxides in methanol facilitate the formation of the pyrazole core, followed by purification via recrystallization from ethanol or acetone . Key variables affecting yield include reaction time (e.g., 6–12 hours under reflux), solvent choice (methanol, ethanol), and post-reaction workup (e.g., salt removal via acetone replacement) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) is a gold standard for structural validation. The trifluoromethyl and piperidine moieties introduce unique electronic effects, which stabilize crystal packing and influence refinement parameters. SHELX’s robustness in handling high-resolution data and twinned crystals ensures accurate determination of bond lengths and angles, critical for confirming regioselectivity in the pyrazole ring .

Q. What preliminary biological activities have been reported for this compound?

Pyrazole derivatives with trifluoromethyl groups often exhibit antibacterial, antifungal, and anti-inflammatory activities. While specific data for this compound is limited, analogues show enzyme inhibition (e.g., cyclooxygenase) and receptor modulation (e.g., GABA-A) due to the electron-withdrawing trifluoromethyl group enhancing binding affinity .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields or impurities in the final product?

Yield optimization requires tuning reaction stoichiometry (e.g., hydrazine:carbonyl ratio) and solvent polarity. Impurities often arise from incomplete cyclization; introducing catalytic bases (e.g., triethylamine) or microwave-assisted synthesis can accelerate reaction kinetics. Purity is validated via HPLC with UV detection (λ = 254 nm) and NMR to identify residual solvents or byproducts .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may stem from assay conditions (e.g., cell line variability) or compound purity. Researchers should standardize protocols:

- Use LC-MS to confirm ≥95% purity.

- Employ orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate activity.

- Compare with structurally similar compounds (e.g., piperidine or trifluoromethyl analogues) to isolate structure-activity relationships (SAR) .

Q. How does the trifluoromethyl group influence pharmacokinetics and target binding?

The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while its electron-withdrawing nature stabilizes interactions with hydrophobic enzyme pockets (e.g., kinases). Computational docking studies (using AutoDock Vina) reveal stronger van der Waals interactions compared to non-fluorinated analogues, correlating with increased in vitro potency .

Q. What computational methods are recommended for predicting receptor-ligand interactions with this compound?

Molecular dynamics (MD) simulations (e.g., GROMACS) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model binding modes. Focus on the trifluoromethyl-piperidine moiety’s conformational flexibility and its role in allosteric modulation of targets like serotonin receptors .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.